molecular formula C13H13NO2 B5568414 N-(2-furylmethyl)-4-methylbenzamide CAS No. 199443-19-1

N-(2-furylmethyl)-4-methylbenzamide

Cat. No. B5568414
CAS RN: 199443-19-1
M. Wt: 215.25 g/mol
InChI Key: BJNKXNBPVDNGMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-4-methylbenzamide and related compounds typically involves acylation reactions, where an acyl chloride or carboxylic acid reacts with an amine. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, showcasing a method that could be adapted for the synthesis of N-(2-furylmethyl)-4-methylbenzamide by altering the starting materials (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, including N-(2-furylmethyl)-4-methylbenzamide, often involves X-ray diffraction and spectroscopic methods. The crystal structure of m-methylbenzamide has been extensively studied, revealing details about bond lengths and angles that could be relevant to understanding the structural aspects of N-(2-furylmethyl)-4-methylbenzamide (OriiSeiki et al., 1963).

Chemical Reactions and Properties

Benzamide derivatives engage in various chemical reactions, reflecting their reactivity and potential applications. The study of these compounds, including the synthesis and characterization of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide, provides insights into their chemical behavior, such as potential energy surfaces and hydrogen bonding capabilities, which are critical for understanding the reactivity of N-(2-furylmethyl)-4-methylbenzamide (L. Aydın et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Studies on compounds like N-3-hydroxyphenyl-4-methoxybenzamide offer valuable data on how molecular interactions, such as hydrogen bonding and dimerization, affect these properties, which can be extrapolated to understand the physical characteristics of N-(2-furylmethyl)-4-methylbenzamide (Sedat Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethyl)-4-methylbenzamide, including acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar compounds. The reactivity of benzamide derivatives in C-H bond activation and borylation reactions, for example, sheds light on the potential chemical properties of N-(2-furylmethyl)-4-methylbenzamide. The catalysis of such reactions by metal complexes highlights the compound's potential in synthetic chemistry (T. Hatanaka et al., 2010).

Scientific Research Applications

Photocatalytic Degradation

Research into photocatalytic degradation involves the study of how certain compounds can enhance the rate of mineralization of pollutants. Benzamide derivatives, for example, have been studied for their ability to support titanium dioxide in photocatalytic processes, leading to more efficient degradation of hazardous substances in water (Torimoto, S. Ito, S. Kuwabata, H. Yoneyama, 1996).

Biosensor Development

Benzamide derivatives have also been used in the development of biosensors. For instance, a study described the creation of a biosensor using a modified electrode for the determination of glutathione and piroxicam, demonstrating the role of such compounds in enhancing electrochemical detection technologies (Karimi-Maleh, H., et al., 2014).

Organic Synthesis

In organic chemistry, benzamide derivatives serve as key intermediates or reagents. Research has shown how conjugated enynones can be used as carbene precursors in reactions catalyzed by rhodium(I), leading to the synthesis of furyl-containing compounds. This highlights the versatility of benzamide derivatives in facilitating the synthesis of complex organic molecules (Xia, Y., et al., 2016).

Mechanistic Studies in Chemistry

Studies on the reaction mechanisms involving benzamide derivatives are fundamental to understanding their reactivity and potential applications. For example, research into the reaction of chromium carbene complexes with acetylenes provides insights into furan formation and the influence of stereochemistry on product distribution (Mccallum, J., et al., 1988).

Mechanism of Action

The mechanism of action of “N-(2-furylmethyl)-4-methylbenzamide” would depend on its specific biological targets. Benzamides are known to have various biological activities, and the specific activities of this compound would likely depend on the interactions between its functional groups and its biological targets .

Safety and Hazards

The safety and hazards associated with “N-(2-furylmethyl)-4-methylbenzamide” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-4-6-11(7-5-10)13(15)14-9-12-3-2-8-16-12/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNKXNBPVDNGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286050
Record name N-(2-Furanylmethyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

199443-19-1
Record name N-(2-Furanylmethyl)-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199443-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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